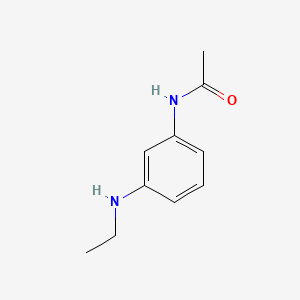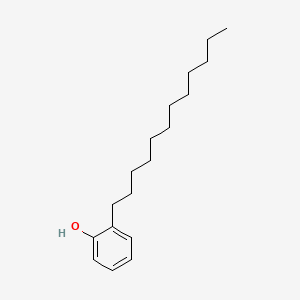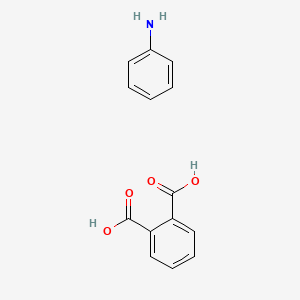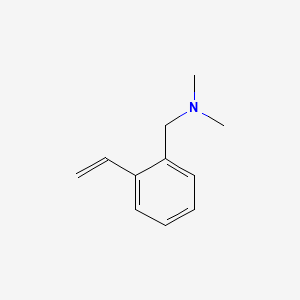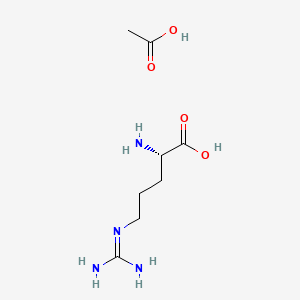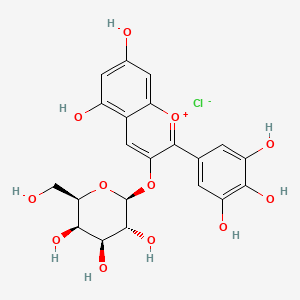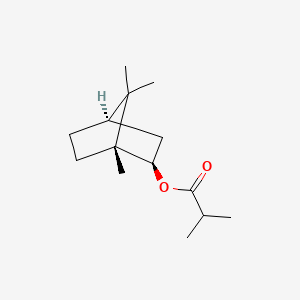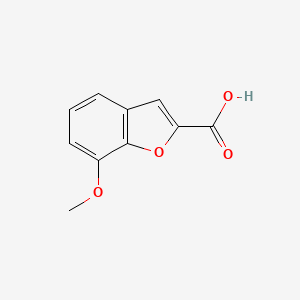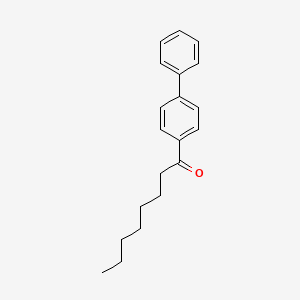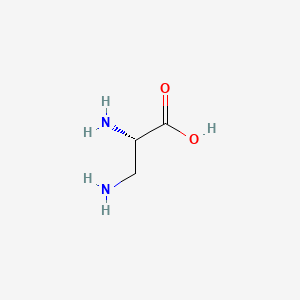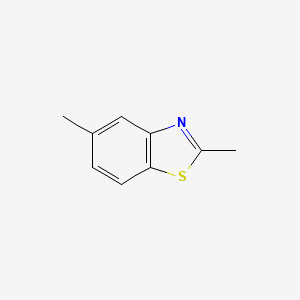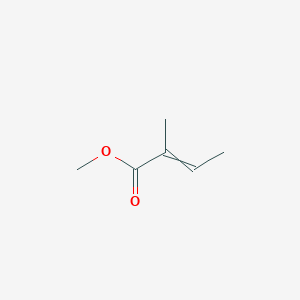
Methyl tiglate
Overview
Description
Methyl tiglate, also known as methyl (E)-2-methylcrotonate, is an organic compound with the molecular formula C₆H₁₀O₂. It is an ester derived from tiglic acid and methanol. This compound is characterized by its clear, colorless liquid form and is known for its fruity odor. This compound is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds .
Mechanism of Action
Target of Action
Methyl tiglate, also known as tigilanol tiglate, is a protein kinase C (PKC) activator . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
This compound interacts with its targets, the PKC enzymes, by binding to them and activating them . This activation leads to a series of biochemical reactions that result in the phosphorylation of other proteins, altering their function .
Biochemical Pathways
The activation of PKC enzymes by this compound affects various biochemical pathways. These pathways are involved in a wide range of cellular processes, including cell growth and differentiation, gene expression, hormone secretion, and immune response .
Pharmacokinetics
It is known that this compound is being developed as an intralesional agent for the treatment of various (sub)cutaneous malignancies .
Result of Action
The activation of PKC enzymes by this compound leads to a variety of molecular and cellular effects. For example, it has been shown to induce the death of endothelial and cancer cells at therapeutically relevant concentrations via a caspase/gasdermin E-dependent pyroptotic pathway .
Biochemical Analysis
Biochemical Properties
Methyl tiglate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with esterases, which hydrolyze this compound into tiglic acid and methanol. This hydrolysis reaction is crucial for the compound’s metabolic processing . Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in its oxidative metabolism . These interactions highlight the compound’s role in biochemical pathways and its potential effects on cellular functions.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of protein kinase C (PKC), which plays a vital role in cell signaling and regulation . This modulation can lead to changes in gene expression and impact cellular metabolism. Furthermore, this compound has been shown to induce immunogenic cell death in certain cancer cells, enhancing the response to immune checkpoint blockade . These effects demonstrate the compound’s potential therapeutic applications in oncology.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. The compound can bind to specific receptors and enzymes, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain esterases, preventing the hydrolysis of other ester compounds . Additionally, it can activate PKC, leading to downstream signaling events that alter gene expression and cellular functions . These molecular interactions underscore the compound’s diverse biological activities and potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and air . Long-term studies have shown that the compound can induce sustained changes in cellular metabolism and gene expression, particularly in cancer cells . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular functions without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular apoptosis and necrosis . These dose-dependent effects are crucial for determining the compound’s therapeutic window and potential adverse effects in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its hydrolysis by esterases and oxidative metabolism by cytochrome P450 enzymes . These metabolic processes result in the formation of tiglic acid and methanol, which are further metabolized and excreted from the body . The compound’s involvement in these pathways highlights its role in cellular metabolism and potential interactions with other metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . Additionally, it can interact with specific transporters and binding proteins that facilitate its distribution within the body . These interactions influence the compound’s localization and accumulation in different tissues, impacting its biological activity and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific cellular compartments, such as the cytoplasm and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to particular organelles . The subcellular distribution of this compound plays a crucial role in its biological activity and effects on cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl tiglate can be synthesized through the esterification of tiglic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Methyl tiglate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Tiglic acid or other carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl tiglate has several scientific research applications:
Chemistry: It is used as a starting material in the synthesis of more complex organic compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Comparison with Similar Compounds
- Methyl crotonate
- Methyl methacrylate
- Ethyl tiglate
Comparison: Methyl tiglate is unique due to its specific ester structure derived from tiglic acid. Compared to similar compounds, it has distinct chemical properties and reactivity. For example, methyl crotonate has a similar ester structure but differs in the position of the double bond, leading to different reactivity and applications .
Properties
CAS No. |
6622-76-0 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
methyl 2-methylbut-2-enoate |
InChI |
InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4H,1-3H3 |
InChI Key |
YYJWBYNQJLBIGS-UHFFFAOYSA-N |
SMILES |
CC=C(C)C(=O)OC |
Canonical SMILES |
CC=C(C)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


